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Compound of Interest

Compound Name: L-Leucine, N-(aminocarbonyl)-

CAS No.: 26117-20-4

Cat. No.: B556240

Get Quote

An in-depth analysis of the synthesis, mechanism of action, and therapeutic potential of

prominent N-acylated leucine compounds. This guide is intended for researchers, scientists,

and professionals in drug development.

Introduction: The Emerging Therapeutic
Significance of N-Acylated Leucines
N-acylated amino acids are a class of endogenous signaling molecules that have garnered

significant attention for their diverse biological activities. By attaching a fatty acid (acyl group) to

the amino group of an amino acid, nature has created a versatile scaffold with tunable

physicochemical and pharmacological properties. Among these, N-acylated derivatives of the

essential branched-chain amino acid leucine stand out for their therapeutic potential across a

spectrum of diseases, from metabolic disorders to rare neurological conditions.

The addition of an acyl chain enhances the lipophilicity of leucine, altering its absorption,

distribution, metabolism, and excretion (ADME) profile. This modification can facilitate passage

across biological membranes, including the blood-brain barrier, and create novel interactions

with cellular targets that are distinct from leucine itself. This guide provides a comparative
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analysis of three representative N-acylated leucine compounds: N-acetyl-L-leucine, a short-

chain derivative with significant neurological applications; N-oleoyl-L-leucine, a long-chain

unsaturated derivative involved in metabolic regulation; and N-palmitoyl-L-leucine, a saturated

long-chain derivative with roles in cellular processes like splicing.

Selection of Comparators
The compounds chosen for this guide represent the chemical diversity and broad therapeutic

landscape of N-acylated leucines:

N-Acetyl-L-leucine (NALL): The L-enantiomer of a racemic mixture used for decades in

France to treat vertigo.[1] It is now recognized as the pharmacologically active form and has

been FDA-approved for the rare neurodegenerative disorder Niemann-Pick disease type C

(NPC).[1] Its small acetyl group makes it highly water-soluble and a prodrug of L-leucine.

N-Oleoyl-L-leucine: An unsaturated long-chain N-acyl amide that has been identified as a

product of the enzyme PM20D1.[2] It plays a role in regulating energy homeostasis and has

shown potential in preclinical models of obesity and diabetes.[2]

N-Palmitoyl-L-leucine: A saturated long-chain derivative identified as a novel inhibitor of the

spliceosome, the cellular machinery responsible for pre-mRNA splicing.[3] This activity

highlights the potential for N-acylated leucines to modulate fundamental cellular processes.

Comparative Analysis
Synthesis and Physicochemical Properties
The synthesis of N-acylated leucines can be achieved through various chemical and enzymatic

methods. The most common industrial method is the Schotten-Baumann reaction, which

involves the condensation of a fatty acyl chloride with the amino acid in a basic solution.[4]

Enzymatic methods using lipases are also employed for their high selectivity and milder

reaction conditions.[4]
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Compound Acyl Group
Molecular
Formula

Molecular
Weight ( g/mol
)

Key
Physicochemi
cal Properties

N-Acetyl-L-

leucine
Acetyl (C2) C8H15NO3 173.21

High water

solubility;

functions as a

prodrug of L-

leucine.[1]

N-Oleoyl-L-

leucine
Oleoyl (C18:1) C24H45NO3 395.6

Lipophilic;

soluble in

organic solvents

like DMF and

ethanol.[2]

N-Palmitoyl-L-

leucine
Palmitoyl (C16:0) C22H43NO3 369.6

Lipophilic;

structure-activity

relationship

shows acyl chain

length is crucial

for its biological

activity.[3]

Mechanism of Action
The biological effects of N-acylated leucines are dictated by the nature of the acyl chain, which

influences their molecular targets and downstream signaling pathways.

N-Acetyl-L-leucine (NALL): The primary mechanism of NALL involves a "transporter switching"

phenomenon.[5] While L-leucine is taken up by low-capacity amino acid transporters (like

LAT1), N-acetylation allows it to become a substrate for high-capacity monocarboxylate

transporters (MCTs), particularly MCT1.[5][6][7] This leads to a significant increase in its

intracellular delivery.[5]

Once inside the cell, NALL is deacetylated to release L-leucine. This elevated intracellular

leucine concentration has several downstream effects:
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Autophagy and Lysosomal Function: It promotes autophagy, the cellular process for clearing

damaged components, by inhibiting the mTORC1 protein complex.[6] This is crucial for

cellular homeostasis and is a key mechanism in its efficacy against lysosomal storage

disorders like NPC.[8]

Metabolic Regulation: It can help restore normal pH balance in neurons by facilitating the

efflux of lactate via the MCT1 transporter.[6][7] It also enhances cellular energy by increasing

ATP production.[9]

Neuroprotection: NALL has been shown to reduce neuroinflammation and cortical cell death

in models of traumatic brain injury.[10]

Cell Membrane Cytosol

N-Acetyl-L-leucine
(Extracellular) MCT1 TransporterUptake N-Acetyl-L-leucine

(Intracellular)

Lactate Efflux &
pH Regulation

Facilitates

AcylaseDeacetylation L-Leucine mTORC1Inhibits Autophagy ActivationInhibits

Click to download full resolution via product page

Figure 1: Simplified signaling pathway for N-Acetyl-L-leucine (NALL).

N-Oleoyl-L-leucine: This compound acts as a metabolic regulator. Its key mechanism is the

uncoupling of mitochondrial respiration, a process that dissipates the proton gradient in

mitochondria to produce heat instead of ATP.[2] This effect is independent of the well-known

uncoupling protein 1 (UCP1).[2] By increasing energy expenditure, N-oleoyl-leucine can

influence body weight and fat mass.[2]

N-Palmitoyl-L-leucine: This derivative has been identified as a selective inhibitor of a late stage

of spliceosome assembly.[3] The spliceosome is a complex molecular machine responsible for
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removing introns from pre-messenger RNA, a critical step in gene expression. By interfering

with this process, N-palmitoyl-L-leucine can modulate protein production, demonstrating a

distinct mechanism from the other two compounds.[3]

Biological Activity & Efficacy (In Vitro & In Vivo)
The distinct mechanisms of these compounds translate to different therapeutic applications and

efficacy profiles observed in experimental models.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4646004/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556240?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Therapeutic Area
Key In Vivo / Clinical
Findings

N-Acetyl-L-leucine
Neurology (Ataxia, Vertigo,

Neurodegeneration)

- Animal Models: Accelerates

vestibular compensation in

cats with unilateral vestibular

neurectomy.[11] Improves

motor and cognitive outcomes

and reduces cell death after

traumatic brain injury in mice.

[10] - Clinical: Approved for

Niemann-Pick Type C.[1]

Improves balance and

coordination in patients with

cerebellar ataxia.[6]

N-Oleoyl-L-leucine
Metabolic Disorders (Obesity,

Diabetes)

- Animal Models: In diet-

induced obese mice,

administration (25 mg/kg, i.p.)

decreases body weight, food

intake, and fat mass, while

improving glucose

homeostasis.[2]

N-Palmitoyl-L-leucine
Oncology / Molecular Biology

Research

- In Vitro: Selectively inhibits

spliceosome assembly.[3] The

IC50 is relatively high, but

structure-activity relationship

studies show the acyl tail

length is critical for its activity.

[3]

Pharmacokinetics and Stereoselectivity
A critical aspect of N-acetyl-leucine is the stereoselectivity of its effects. The racemic mixture,

N-acetyl-DL-leucine, contains both the L- and D-enantiomers. However, extensive research has

demonstrated that N-acetyl-L-leucine (NALL) is the pharmacologically active enantiomer, while

N-acetyl-D-leucine is inactive.[11][12]
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Furthermore, pharmacokinetic studies in mice have revealed unexpected differences between

the enantiomers. When the racemic mixture is administered orally, the plasma concentration of

the D-enantiomer is significantly higher than the L-enantiomer.[12][13] This is likely due to the

D-enantiomer inhibiting the intestinal uptake of the L-enantiomer and the L-enantiomer

undergoing first-pass metabolism (deacetylation).[12][13] These findings strongly support the

clinical development of the pure L-enantiomer (NALL) over the racemic mixture to ensure

optimal therapeutic effect.[12][13]

Experimental Protocols
To facilitate further research, this section provides a standardized protocol for evaluating the

neuroprotective effects of an N-acylated leucine compound in an in vitro model of oxidative

stress.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells
Objective: To determine if an N-acylated leucine compound can protect human neuroblastoma

SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cell death.

Causality behind Experimental Choices:

Cell Line: SH-SY5Y cells are a widely used human-derived cell line in neuroscience research

because they can be differentiated into a more mature neuronal phenotype, making them a

relevant model for studying neurodegenerative processes.

Oxidative Stressor: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, a common

pathological mechanism in many neurodegenerative diseases. It generates reactive oxygen

species (ROS) that lead to cellular damage and apoptosis.

Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondria

cleave the tetrazolium dye into formazan, which has a purple color. The intensity of the color

is proportional to the number of viable cells.

Materials:

SH-SY5Y human neuroblastoma cells
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DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

N-acylated leucine compound stock solution (e.g., 100 mM in DMSO)

Hydrogen peroxide (H₂O₂)

MTT reagent (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well cell culture plates

Plate reader (570 nm)

Procedure:

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in

100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

Compound Pre-treatment: Prepare serial dilutions of the N-acylated leucine compound in

culture medium. Remove the old medium from the wells and add 100 µL of the medium

containing the test compound at various concentrations (e.g., 1 µM to 100 µM). Include a

"vehicle control" group treated with the same concentration of DMSO as the highest

compound concentration. Incubate for 24 hours.

Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. After

the 24-hour pre-treatment, remove the medium and add 100 µL of H₂O₂ solution (e.g., 200

µM) to all wells except the "untreated control" group, which receives fresh medium only.

Incubate for another 24 hours.

MTT Assay:

Add 10 µL of MTT reagent to each well.

Incubate for 4 hours at 37°C.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Shake the plate for 10 minutes to ensure complete dissolution.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the untreated control group:

Cell Viability (%) = (Absorbance of Treated Sample / Absorbance of Untreated Control) x

100
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Figure 2: Experimental workflow for the in vitro neuroprotection assay.
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Discussion and Future Perspectives
The comparative analysis of N-acetyl-L-leucine, N-oleoyl-L-leucine, and N-palmitoyl-L-leucine

reveals a class of molecules with remarkable functional diversity driven by the identity of their

N-acyl substituent.

N-Acetyl-L-leucine stands out as a promising neuroprotective and restorative agent. Its

ability to bypass saturated amino acid transporters via MCTs provides a clever mechanism to

enhance leucine delivery to target tissues.[5] The clinical validation for NPC and promising

results in other ataxias suggest its potential could extend to a broader range of neurological

disorders characterized by metabolic and lysosomal dysfunction.[10][14]

N-Oleoyl-L-leucine exemplifies the role of long-chain N-acylated amino acids in metabolic

signaling. Its ability to uncouple mitochondrial respiration presents a novel therapeutic

strategy for obesity and related metabolic diseases.[2] Further research is needed to

elucidate its specific molecular targets and long-term safety profile.

N-Palmitoyl-L-leucine's identification as a spliceosome inhibitor opens up an entirely new

avenue of investigation.[3] While its potency may need optimization for therapeutic use, it

serves as a valuable chemical probe for studying the complex process of RNA splicing and

could be a lead compound for developing drugs that target splicing-dependent diseases,

such as certain cancers.

In conclusion, N-acylated leucines are a rich and versatile class of compounds. Future

research should focus on synthesizing and screening novel derivatives with optimized potency

and selectivity, further exploring their mechanisms of action, and advancing the most promising

candidates through rigorous preclinical and clinical development. The insights gained from

these molecules underscore the power of acyl chain modification as a strategy to create novel

therapeutics from endogenous metabolites.

References
Jörres, R., et al. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for

canonical amino acids in cell culture media. Biotechnology and Bioengineering. Available at:

[Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8338929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8084982/
https://www.youtube.com/watch?v=wmUrDsoZ_2s
https://www.caymanchem.com/product/20064/n-oleoyl-leucine
https://pmc.ncbi.nlm.nih.gov/articles/PMC4646004/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8247950/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556240?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sun, X., & Zemel, M. B. (2009). Leucine and calcium regulate fat metabolism and energy

partitioning in murine adipocytes and muscle cells. Lipids. Available at: [Link]

Christy, A., & Bremova-Ertl, T. (2023). N-Acetyl-L-Leucine in GM2 Gangliosidoses.

Neurology. Available at: [Link]

Strupp, M., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-

leucine enantiomers after oral dosing and their clinical relevance. PLoS ONE. Available at:

[Link]

Google Patents. (n.d.). Preparation method and application of N-acyl-DL-leucine.

Vibret, N., et al. (2015). Comparative analysis of pharmacological treatments with N-acetyl-

DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine) on

vestibular compensation: Behavioral investigation in the cat. Neuroscience. Available at:

[Link]

Kaya, E., et al. (2021). N-Acetyl-l-leucine improves functional recovery and attenuates

cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific

Reports. Available at: [Link]

Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter

switching. Scientific Reports. Available at: [Link]

CURE SYNGAP1. (2024). Drug Repurposing Update #2 – Tanganil ® (Acetyl-Leucine) –

Potential Mechanisms of Drug Action. Available at: [Link]

Lacour, M., et al. (2016). Comparative analysis of pharmacological treatments with N-acetyl-

DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine) on

vestibular compensation: Behavioral investigation in the cat. ResearchGate. Available at:

[Link]

Smoum, R., et al. (2015). N-Arachidonoyl glycine, another endogenous agonist of GPR55.

Journal of Basic and Clinical Physiology and Pharmacology. Available at: [Link]

Wang, Y., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid

Surfactants: A Review. ResearchGate. Available at: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.mdpi.com/2072-6643/11/9/680
https://www.youtube.com/watch?v=s7-FRvun27E
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7046123/
https://pubmed.ncbi.nlm.nih.gov/26456444/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8084920/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8338701/
https://curesyngap1.org/tanganil-acetyl-leucine/
https://www.researchgate.net/publication/283333633_Comparative_analysis_of_pharmacological_treatments_with_N-acetyl-DL-leucine_Tanganil_and_its_two_isomers_N-acetyl-L-leucine_a
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4463994/
https://www.researchgate.net/publication/375252877_Research_Progress_in_the_Synthesis_of_N-Acyl_Amino_Acid_Surfactants_A_Review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556240?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information. (n.d.). N-Acetyl-L-leucine. PubChem

Compound Database. Available at: [Link]

Li, M., et al. (2023). Research progress in the role and mechanism of Leucine in regulating

animal growth and development. Frontiers in Veterinary Science. Available at: [Link]

Strupp, M., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-

leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. Available at:

[Link]

Iannotti, F. A., et al. (2014). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in

Biological Processes. Molecules. Available at: [Link]

Churchill, G. C. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid

to Act as a Drug. BioIVT. Available at: [Link]

Galione, A., et al. (2025). The effects of N-acetylation on the chemical properties and

biological activity of L-leucine. ResearchGate. Available at: [Link]

O'Brien, K., et al. (2015). The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late

Assembly of Human Spliceosomes. Journal of Biological Chemistry. Available at: [Link]

Bradshaw, H. B., et al. (2012). N-Amino acid linoleoyl conjugates: anti-inflammatory

activities. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]

Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids,

Peptides and Proteins in Organic Chemistry. Available at: [Link]

Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in

Biological Processes. Molecules. Available at: [Link]

Liu, Y., et al. (2023). Leucine effects on lipid metabolism in adipose tissues, Skeletal muscle

FAO and mitochondrial biogenesis. ResearchGate. Available at: [Link]

Wikipedia. (n.d.). Leucine. Available at: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/70912
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10338308/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0229583
https://www.mdpi.com/1420-3049/19/9/14570
https://www.youtube.com/watch?v=J_U78a-fFsc
https://www.researchgate.net/publication/381285409_The_effects_of_N-acetylation_on_the_chemical_properties_and_biological_activity_of_L-leucine
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4505436/
https://pubmed.ncbi.nlm.nih.gov/22154388/
https://onlinelibrary.wiley.com/doi/pdf/10.1002/9783527631827.ch6
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6943176/
https://www.researchgate.net/figure/Leucine-effects-on-lipid-metabolism-in-adipose-tissues-Skeletal-muscle-FAO-and_fig2_370729112
https://en.wikipedia.org/wiki/Leucine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556240?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


IntraBio. (n.d.). Understanding the Mechanism of N-Acetyl-L-Leucine: How it Works and Its

Therapeutic Implications. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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